VJDT

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

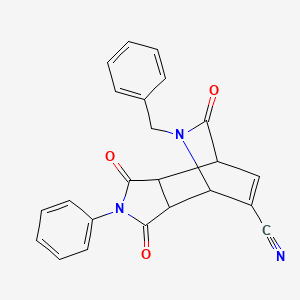

C23H17N3O3 |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

8-benzyl-3,5,9-trioxo-4-phenyl-4,8-diazatricyclo[5.2.2.02,6]undec-10-ene-11-carbonitrile |

InChI |

InChI=1S/C23H17N3O3/c24-12-15-11-17-18-19(23(29)26(22(18)28)16-9-5-2-6-10-16)20(15)25(21(17)27)13-14-7-3-1-4-8-14/h1-11,17-20H,13H2 |

InChI Key |

KEFGMZDTNRNDHK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3C4C(C(C2=O)C=C3C#N)C(=O)N(C4=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of VJDT, a Novel TREM-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

VJDT is a novel small-molecule inhibitor of the Triggering Receptor Expressed on Myeloid cell 1 (TREM-1), a key immunomodulatory receptor. This technical guide delineates the mechanism of action of this compound, focusing on its molecular interactions, downstream signaling effects, and its impact on the tumor microenvironment. This compound effectively blocks TREM-1 signaling, leading to the downregulation of key oncogenic pathways, a reduction in immunosuppressive myeloid cells, and enhanced anti-tumor T-cell immunity. These properties position this compound as a promising therapeutic agent, particularly in the context of cancer immunotherapy.

Core Mechanism: TREM-1 Inhibition

This compound functions as a direct inhibitor of TREM-1, a cell surface receptor predominantly expressed on myeloid cells such as neutrophils, monocytes, and macrophages. TREM-1 is a member of the immunoglobulin superfamily and plays a critical role in amplifying inflammatory responses. In the context of cancer, TREM-1 signaling within the tumor microenvironment (TME) is associated with the promotion of an immunosuppressive state, contributing to tumor progression. This compound's inhibitory action on TREM-1 disrupts these pro-tumoral signaling cascades.

Modulation of Intracellular Signaling Pathways

This compound's inhibition of TREM-1 leads to the significant downregulation of several key intracellular signaling pathways implicated in cell proliferation, migration, and survival.

-

PI3K-Akt and PI3K-Akt-mTOR Pathways: this compound has been shown to inhibit the PI3K-Akt and PI3K-Akt-mTOR signaling pathways. These pathways are central to regulating cell growth, proliferation, and survival in many cancers.

-

Focal Adhesion Pathway: Inhibition of the focal adhesion pathway by this compound contributes to its anti-migratory effects on cancer cells.

-

IL-18 Signaling: this compound treatment has been associated with the downregulation of the IL-18 signaling pathway.

The following diagram illustrates the logical relationship of this compound's inhibitory action on TREM-1 and its downstream effects on these critical signaling pathways.

Impact on the Tumor Microenvironment

A key aspect of this compound's mechanism of action is its ability to modulate the tumor microenvironment, shifting it from an immunosuppressive to an anti-tumor state.

-

Reduction of Myeloid-Derived Suppressor Cells (MDSCs): this compound treatment leads to a significant reduction in the frequency of MDSCs within the tumor. MDSCs are a heterogeneous population of immature myeloid cells that suppress T-cell responses and promote tumor growth.

-

Enhancement of CD8+ T-cell Immunity: By reducing the population of MDSCs, this compound alleviates the suppression of cytotoxic CD8+ T cells, leading to their expansion and enhanced anti-tumor activity.

-

Synergy with Anti-PD-1 Therapy: this compound has demonstrated a synergistic effect when used in combination with anti-PD-1 checkpoint inhibitors. This combination leads to a more profound reduction in tumor growth compared to either monotherapy alone.

The workflow for a combination therapy study is depicted below.

Downregulation of Key Oncogenic and Pro-inflammatory Genes

This compound treatment results in the downregulation of several genes associated with cell proliferation, immune cell infiltration, and inflammation.

-

Cell Proliferation Genes: STAT3, NFKB1, and JUN.

-

Immune Cell Infiltration Genes: CCL20, CXCL8, CXCL10, and IL1B.

-

TREM-1 Target Genes: NFKB1, CCL20, IL6, and CXCL8.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound.

Table 1: In Vivo Efficacy of this compound

| Animal Model | Dosage and Administration | Outcome |

| Murine Melanoma (B16F10) | 20 mg/kg, intraperitoneal injection, every other day | Significantly delayed tumor growth. |

| Murine Fibrosarcoma (MCA205) | 20 mg/kg, intraperitoneal injection, every other day | Significantly delayed tumor growth. |

| Human Skin Cutaneous Melanoma (PDX) | 20 mg/kg, intraperitoneal injection, every other day | Significantly suppressed tumor growth. |

| B16F10 Melanoma (Combination Study) | This compound (20 mg/kg) + Anti-PD-1 (200 µg), every other day | Significant reduction in overall tumor growth compared to monotherapy. |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Concentration Range | Outcome |

| HepG2 (Human Hepatocellular Carcinoma) | 10-50 µM | Attenuated cell proliferation and migration; induced cell cycle arrest. |

| B16F10 (Murine Melanoma) | 10-50 µM | Inhibited cell proliferation and migration. |

Table 3: IC50 Value of this compound

| Cell Line | IC50 |

| HepG2 (Human Hepatocellular Carcinoma) | 14.65 µM |

Detailed Experimental Protocols

In Vivo Tumor Studies

-

Animal Models: C57BL/6 (for syngeneic models) and NSG (for patient-derived xenograft models) mice are utilized.

-

Tumor Cell Implantation: B16F10 melanoma or MCA205 fibrosarcoma cells are injected subcutaneously into the flanks of mice. For PDX models, human tumor fragments are implanted subcutaneously.

-

Treatment Regimen: Treatment is typically initiated when tumors reach a palpable size. This compound is administered via intraperitoneal injection at a dose of 20 mg/kg every other day. The vehicle control used is DMSO. In combination studies, anti-PD-1 antibody is co-administered.

-

Tumor Measurement: Tumor volume is measured every other day using calipers.

-

Endpoint Analysis: At the end of the study, tumors are harvested for further analysis, including flow cytometry and gene expression profiling.

In Vitro Cell-Based Assays

-

Cell Lines: HepG2 and B16F10 cell lines are commonly used.

-

Cell Proliferation Assay: Cells are treated with varying concentrations of this compound (10-50 µM) for a specified period (e.g., 72 hours). Cell viability is assessed using standard methods such as MTT or CellTiter-Glo assays.

-

Cell Migration Assay: A wound-healing (scratch) assay is performed. A scratch is made in a confluent monolayer of cells, which are then treated with this compound. The closure of the scratch is monitored over time.

-

Cell Cycle Analysis: Cells are treated with this compound, then fixed, permeabilized, and stained with a DNA-intercalating dye (e.g., propidium iodide). The distribution of cells in different phases of the cell cycle is analyzed by flow cytometry.

-

Spheroid Formation Assay: Cancer cells are cultured in ultra-low attachment plates to promote spheroid formation. The effect of this compound on the size and number of spheroids is evaluated.

Flow Cytometry for Immune Cell Profiling

-

Sample Preparation: Tumors are harvested, mechanically dissociated, and enzymatically digested to obtain a single-cell suspension. Red blood cells are lysed.

-

Antibody Staining: Cells are stained with a cocktail of fluorescently conjugated antibodies to identify different immune cell populations. A typical panel for MDSCs and T cells may include antibodies against CD45, CD11b, Gr-1, Ly6G, Ly6C, CD3, CD4, and CD8.

-

Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Data is analyzed using software such as FlowJo to quantify the percentages of different immune cell populations.

Microarray Gene Expression Profiling

-

Sample Source: RNA is extracted from this compound-treated and vehicle-treated tumors from PDX models.

-

Microarray Platform: A suitable microarray platform (e.g., Affymetrix) is used to analyze global gene expression changes.

-

Data Analysis: Raw data is normalized, and differentially expressed genes are identified. Pathway analysis is then performed to determine the biological pathways that are significantly affected by this compound treatment.

Conclusion

This compound represents a novel and promising therapeutic agent that targets the TREM-1 receptor. Its mechanism of action is multifaceted, involving the direct inhibition of pro-tumorigenic signaling pathways within cancer cells and the modulation of the tumor microenvironment to favor an anti-tumor immune response. The synergistic effect of this compound with immune checkpoint inhibitors further highlights its potential in combination cancer therapies. Further research is warranted to fully elucidate its clinical potential and to identify patient populations that would most benefit from this compound treatment.

VJDT as a TREM1 Small Molecule Inhibitor: A Technical Guide

Executive Summary: The Triggering Receptor Expressed on Myeloid cells-1 (TREM1) is a crucial amplifier of inflammatory signals, implicated in various pathologies including chronic inflammatory disorders and the tumor microenvironment (TME) of solid cancers. Overactive TREM1 signaling can promote an immunosuppressive TME, hindering effective anti-tumor immunity. VJDT is a novel small molecule inhibitor designed to specifically block TREM1 signaling. Preclinical studies have demonstrated its potential as both a direct anti-cancer agent and an immunomodulatory therapy. This compound has been shown to inhibit tumor cell proliferation and migration, induce cell cycle arrest, and significantly delay tumor growth in various murine cancer models, including melanoma and fibrosarcoma. Furthermore, it remodels the TME by reducing the frequency of immunosuppressive myeloid-derived suppressor cells (MDSCs) while expanding the population of activated cytotoxic CD8+ T cells. Notably, this compound acts synergistically with immune checkpoint inhibitors like anti-PD-1 antibodies, suggesting a promising new combination therapy approach for cancer. This document provides a comprehensive technical overview of the mechanism, preclinical efficacy, and experimental protocols related to this compound.

Introduction: TREM1 in Immunity and Oncology

Triggering Receptor Expressed on Myeloid cells-1 (TREM1) is a cell surface receptor belonging to the immunoglobulin superfamily, primarily expressed on myeloid cells such as neutrophils, monocytes, and macrophages.[1][2][3] Its primary function is to amplify inflammatory responses, often in synergy with Toll-like receptors (TLRs).[1] While essential for combating infections, dysregulated or excessive TREM1 activation contributes to chronic inflammation and tissue damage.[1]

In the context of oncology, TREM1 expression is associated with the inflamed tumor microenvironment found in many solid tumors.[2][3] The TREM1 pathway can promote tumorigenesis and support tumor growth.[4] Its activation on tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) can impair the anti-tumor activity of cytotoxic T cells, creating an immunosuppressive shield that facilitates tumor progression and resistance to therapies.[4] Therefore, inhibiting the TREM1 signaling pathway presents a compelling therapeutic strategy to both dampen tumor-promoting inflammation and enhance anti-cancer immunity.[2][3][4]

This compound: A Novel Small Molecule Inhibitor of TREM1

This compound is a novel, potent small molecule inhibitor developed to effectively block TREM1 signaling.[3][4][5] It is classified as a ligand-dependent inhibitor, functioning by interfering with the interaction between TREM1 and its activating ligands.[6] Through this mechanism, this compound demonstrates significant immunomodulatory and anti-tumor activities.[5][7] Preclinical research highlights its ability to directly inhibit cancer cell proliferation and migration and to modulate the TME to favor an anti-tumor immune response.[4][5]

Mechanism of Action and Signaling Pathway

TREM1 Signaling Cascade

TREM1 itself lacks an intrinsic signaling motif. Upon ligand binding, it associates with the transmembrane adaptor protein DNAX-activating protein of 12 kDa (DAP12).[8] This interaction leads to the phosphorylation of DAP12, which in turn recruits and activates spleen tyrosine kinase (Syk). The signal is then propagated through downstream pathways, including Phosphoinositide 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK), culminating in the activation of transcription factors like NF-κB.[8] This cascade results in the amplified production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (e.g., CCL20, CXCL8), promoting inflammation and myeloid cell recruitment.[1][4] this compound acts at the initial step by blocking the ligand-receptor interaction, thereby preventing the entire downstream signaling cascade.

This compound's Impact on Downstream Pathways

Treatment with this compound leads to the significant downregulation of key oncogenic signaling pathways.[2][3][4] In patient-derived melanoma xenograft (PDX) models, this compound treatment resulted in the inhibition of the PI3K-Akt, PI3K-Akt-mTOR focal adhesion, and IL-18 signaling pathways.[3][4] This is accompanied by the reduced expression of TREM1 itself and its known target genes, including NFKB1, CCL20, IL6, and CXCL8.[3][4] The suppression of these pathways collectively contributes to the observed reduction in tumor cell proliferation, migration, and survival.[2][4]

Preclinical Data and Efficacy

In Vitro Studies

This compound has demonstrated direct anti-cancer effects in various cell lines. It effectively inhibits cell proliferation and migration and induces cell cycle arrest in a dose-dependent manner.[5][7]

| Cell Line | Assay Type | Concentration (μM) | Observed Effect | Reference |

| HepG2 | Cell Cycle Analysis | 10 - 50 | Induces cell cycle arrest. | [1][5] |

| Cell Proliferation | 10 / 50 | Significantly attenuates cell proliferation. | [1][6] | |

| Wound Healing | 10 / 50 | Significantly attenuates cell migration. | [1][6] | |

| B16F10 | Cell Proliferation | 10 / 50 | Significantly attenuates cell proliferation. | [1][6] |

| Wound Healing | 10 / 50 | Significantly attenuates cell migration. | [1][6] |

In Vivo Syngeneic Models

In immunocompetent mouse models, this compound significantly delays tumor growth. This effect is attributed to both direct action on tumor cells and favorable modulation of the tumor immune microenvironment.[2][3][4]

| Tumor Model | Host Strain | Treatment Protocol | Key Outcomes | Reference |

| B16F10 (Melanoma) | Trem1+/+ | 20 mg/kg this compound, i.p., every other day (day 8-20) | Significantly delayed tumor growth. | [4] |

| MCA205 (Fibrosarcoma) | Trem1+/+ | 20 mg/kg this compound, i.p. | Significantly delayed tumor growth. | [2][4] |

| B16F10 (Melanoma) | Trem1+/+ | 20 mg/kg this compound + anti-PD-1 Ab | Completely inhibited tumor growth; synergistic effect. | [5] |

In Vivo Patient-Derived Xenograft (PDX) Models

This compound shows significant efficacy in suppressing the growth of human tumors engrafted into immunodeficient mice, highlighting its potent tumor-intrinsic activity.[4][5][9]

| Tumor Type | Host Strain | Treatment Protocol | Key Outcomes | Reference |

| Melanoma PDX | NSG Mice | 20 mg/kg this compound, i.p., every other day (day 30-48) | Significantly suppressed PDX tumor growth. | [4][5][9] |

| Huh7 (HCC) Xenograft | N/A | This compound | Reduced tumor size; depleted liver cancer stem-like cells. | [10] |

Immunomodulatory Effects

A key component of this compound's anti-tumor activity is its ability to reshape the immunosuppressive TME into an immunopermissive one. This involves a significant reduction in MDSCs and an expansion of functional, cytotoxic T cells.[2][3][4]

| Immune Cell Population | Effect of this compound Treatment | Consequence | Reference |

| MDSCs (CD11b+Gr1+) | Significantly reduced frequency. | Decreased immunosuppression. | [4][5] |

| TAMs (CD11b+F4/80+) | Reduced numbers. | Altered myeloid landscape. | [4] |

| CD8+ T Cells | Expanded population of activated cells. | Enhanced cytotoxic anti-tumor activity. | [4][5] |

| IFN-γ-producing CD8+ T Cells | Increased numbers. | Stronger Th1-type anti-tumor response. | [5] |

| PD-1 Expression on CD8+ T Cells | Increased expression. | Sensitizes tumors to anti-PD-1 therapy. | [4] |

Detailed Experimental Methodologies

The following protocols are based on methodologies reported in preclinical studies of this compound.[1]

In Vivo Tumor Models

This workflow outlines the typical procedure for evaluating this compound efficacy in a syngeneic mouse model.

References

- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 2. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]

- 5. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bio-rad.com [bio-rad.com]

- 9. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]

- 10. researchgate.net [researchgate.net]

Investigating the Immunomodulatory Effects of VJDT: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the immunomodulatory effects of VJDT, a novel small molecule inhibitor of the Triggering Receptor Expressed on Myeloid cells 1 (TREM1). This compound has demonstrated significant anti-tumor and immunomodulatory activities by effectively blocking TREM1 signaling.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to support further research and development in the field of cancer immunotherapy.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy and immunomodulatory effects of this compound.

Table 1: In Vivo Efficacy of this compound in Murine Tumor Models

| Tumor Model | Treatment Group | Dosage and Administration | Outcome | Reference |

| B16F10 Melanoma (in Trem1+/+ mice) | This compound | 20 mg/kg, intraperitoneal injection, every other day from day 8 to 20 | Significantly delayed tumor growth compared to vehicle. | [2] |

| MCA205 Fibrosarcoma (in Trem1+/+ mice) | This compound | Not specified | Significantly delayed tumor growth. | [2][3][4][5][6] |

| B16F10 Melanoma (in Trem1+/+ mice) | This compound + anti-PD-1 antibody | This compound: 20 mg/kg, i.p., every other day from day 8 to 20 | Complete tumor regression. | [1][2] |

| Patient-Derived Melanoma Xenograft (PDX) in NSG mice | This compound | 20 mg/kg, i.p., every other day from day 30 to 48 | Significantly suppressed tumor growth. | [1][2] |

Table 2: Immunomodulatory Effects of this compound on the Tumor Microenvironment

| Analysis | Treatment Group | Key Findings | Reference |

| Flow Cytometry (B16F10 tumors) | This compound | Significantly reduced frequency of Myeloid-Derived Suppressor Cells (MDSCs). | [2] |

| Flow Cytometry (B16F10 tumors) | This compound + anti-PD-1 | Significantly reduced MDSC frequency and expanded activated CD8+ T cells. Increased IFN-γ-producing CD8+ T cells compared to monotherapies. | [1][2] |

| Single-cell RNA-Seq (B16F10 tumors in Trem1-/- mice) | TREM1 deficiency | Decreased immunosuppressive capacity of MDSCs and increased PD-1 expression on CD8+ T cells. | [2][3][4][5][6] |

Table 3: Molecular Effects of this compound on Cancer Cells

| Cell Line | Concentration | Effect | Reference |

| HepG2 | 10-50 μM | Induces cell cycle arrest. | [1] |

| B16F10 | 10-50 μM | Inhibits cell proliferation and migration. | [1] |

| Melanoma PDX models | 20 mg/kg (in vivo) | Downregulated key oncogenic pathways (PI3K-Akt, focal adhesion, IL-18 signaling). Reduced expression of TREM1 and its target genes (NFKB1, CCL20, IL6, CXCL8). Downregulated genes associated with cell proliferation (STAT3, NFKB1, JUN) and immune cell infiltration (CCL20, CXCL8, CXCL10, IL1B). | [1][2] |

Experimental Protocols

This section details the methodologies for key experiments cited in the investigation of this compound's immunomodulatory effects.

Murine Tumor Models and In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with anti-PD-1 therapy in syngeneic mouse tumor models.

Materials:

-

Trem1+/+ mice

-

B16F10 melanoma cells or MCA205 fibrosarcoma cells

-

This compound (small molecule TREM1 inhibitor)

-

Anti-PD-1 antibody

-

Vehicle control (e.g., DMSO)

-

Calipers for tumor measurement

Protocol:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of B16F10 melanoma or MCA205 fibrosarcoma cells into the flank of Trem1+/+ mice.

-

Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor volume regularly using caliper measurements.

-

Treatment Initiation: Once tumors reach a predetermined size, randomize mice into treatment and control groups.

-

This compound Administration: For the this compound monotherapy group, administer this compound at a dose of 20 mg/kg via intraperitoneal injection every other day for the specified treatment period (e.g., from day 8 to day 20 post-implantation).[1][2]

-

Combination Therapy: For the combination therapy group, administer this compound as described above and also administer the anti-PD-1 antibody according to a standard protocol.

-

Control Groups: Administer vehicle control (e.g., DMSO) to the control group following the same schedule as the treatment groups.

-

Endpoint Analysis: Monitor tumor growth curves throughout the experiment.[2] At the end of the study, harvest tumors for further analysis (e.g., flow cytometry, gene expression analysis).

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

Objective: To characterize the immune cell populations within the tumor microenvironment following this compound treatment.

Materials:

-

Tumor tissue harvested from treated and control mice

-

Digestion enzymes (e.g., collagenase, DNase)

-

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD11b, Gr-1, Ly6G, Ly6C, F4/80, CD3, CD4, CD8, PD-1, IFN-γ)

-

Flow cytometer

Protocol:

-

Tumor Dissociation: Mechanically and enzymatically dissociate the harvested tumor tissue to obtain a single-cell suspension.

-

Cell Staining: Stain the single-cell suspension with a cocktail of fluorescently labeled antibodies specific for different immune cell markers to identify populations such as MDSCs, macrophages, and T cell subsets.

-

Intracellular Staining (for IFN-γ): For analysis of cytokine production, restimulate the cells in the presence of a protein transport inhibitor (e.g., Brefeldin A) before performing intracellular staining for IFN-γ.

-

Data Acquisition: Acquire data on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to quantify the frequency and activation status of different immune cell populations within the tumor microenvironment of treated versus control animals.

Gene Expression Profiling of Tumors

Objective: To identify the signaling pathways and gene expression changes in tumors treated with this compound.

Materials:

-

Tumor tissue from this compound-treated and vehicle-treated patient-derived xenograft (PDX) models

-

RNA extraction kit

-

Microarray platform or RNA-sequencing platform

-

Bioinformatics software for pathway analysis

Protocol:

-

RNA Extraction: Isolate total RNA from the tumor samples.

-

Gene Expression Analysis: Perform microarray or RNA-sequencing analysis to obtain gene expression profiles for each tumor sample.

-

Data Analysis:

-

Identify differentially expressed genes between the this compound-treated and vehicle-treated groups.

-

Perform pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) to identify the key signaling pathways that are significantly enriched or downregulated in the this compound-treated tumors.[2]

-

Validate the expression of key genes using quantitative real-time PCR (qRT-PCR).[2]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the experimental workflows described in this guide.

Caption: this compound inhibits TREM1 signaling, blocking downstream PI3K/Akt and NF-κB pathways.

Caption: this compound remodels the tumor microenvironment to enhance anti-tumor immunity.

Caption: Workflow for assessing the in vivo efficacy and immunomodulatory effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]

- 4. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. [PDF] Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Impact of VJDT on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel small molecule TREM1 inhibitor, VJDT, and its multifaceted impact on the tumor microenvironment (TME). This document details the mechanism of action, key experimental findings, and relevant protocols for studying this compound's effects.

Introduction to this compound and TREM1

Triggering Receptor Expressed on Myeloid cell 1 (TREM1) is a cell surface receptor predominantly found on myeloid cells, such as neutrophils and monocytes/macrophages.[1][2] In the context of cancer, TREM1 has been identified as a key player in promoting chronic inflammation within the TME, which can contribute to tumor progression and immunosuppression.[1][2][3][4] High TREM1 expression has been associated with poorer survival in several cancers, including hepatocellular carcinoma and non-small cell lung cancer.[5] this compound is a novel, potent small molecule inhibitor designed to specifically block TREM1 signaling.[1][3][6] By inhibiting TREM1, this compound aims to remodel the immunosuppressive TME and enhance anti-tumor immunity.[1][3]

Mechanism of Action of this compound

This compound functions by inhibiting the signaling cascade downstream of the TREM1 receptor. Upon ligand binding, TREM1 associates with the adaptor protein DAP12, leading to the activation of downstream signaling pathways that promote inflammation and cell survival.[4] this compound's inhibition of TREM1 leads to the downregulation of key oncogenic signaling pathways, including PI3K-Akt, and reduces the expression of TREM1 target genes such as NFKB1, CCL20, IL6, and CXCL8.[6]

Signaling Pathway Diagram

References

- 1. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TREM1: Activation, signaling, cancer and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]

- 4. The Proinflammatory Myeloid Cell Receptor TREM-1 Controls Kupffer Cell Activation and Development of Hepatocellular Carcinoma | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 5. Frontiers | Triggering Receptors Expressed on Myeloid Cells 1 : Our New Partner in Human Oncology? [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

Unveiling the Antitumorigenic Potential of VJDT in Melanoma: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the antitumor activities of VJDT, a novel small-molecule inhibitor of the Triggering Receptor Expressed on Myeloid cell 1 (TREM1), in the context of melanoma. This compound demonstrates significant therapeutic potential by directly impeding tumor cell proliferation and migration, as well as by modulating the tumor microenvironment to enhance anti-tumor immunity. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Executive Summary

Melanoma remains a formidable challenge in oncology due to its high metastatic potential and resistance to therapies. Recent research has identified TREM1 as a critical player in promoting chronic inflammation within the tumor microenvironment (TME), which supports tumor progression. This compound has been developed as a specific inhibitor of TREM1 signaling.[1][2][3] Studies have shown that pharmacological inhibition of TREM1 by this compound significantly delays tumor growth in murine melanoma models (B16F10) and patient-derived xenografts (PDX).[1][3] Its mechanism of action is twofold: it downregulates key oncogenic signaling pathways within melanoma cells and remodels the TME by reducing the population of immunosuppressive myeloid-derived suppressor cells (MDSCs) while promoting the activity of cytotoxic CD8+ T cells.[1][3]

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro and in vivo experiments. The following tables summarize the key findings from preclinical studies.

Table 2.1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | This compound Concentration | Observed Effect | Source |

| B16F10 | Cell Proliferation | 10-50 μM | Significant attenuation of cell proliferation | [2] |

| B16F10 | Cell Migration | 10-50 μM | Significant inhibition of cell migration | [2] |

| HepG2 | Cell Cycle Analysis | 10-50 μM | Induction of cell cycle arrest | [2] |

Table 2.2: In Vivo Efficacy of this compound in Murine Melanoma Models

| Animal Model | Treatment Protocol | Outcome | Source |

| C57BL/6J mice with B16F10 tumors | 20 mg/kg this compound, intraperitoneal injection, every other day (day 8 to 20) | Significantly delayed tumor growth; Reduced MDSC frequency; Expanded activated CD8+ T cells | [1][2] |

| NSG mice with patient-derived melanoma xenograft (PDX) | 20 mg/kg this compound, intraperitoneal injection, every other day (day 30 to 48) | Significantly suppressed PDX tumor growth | [2][3] |

| C57BL/6J mice with B16F10 tumors (Combination Therapy) | 20 mg/kg this compound + 200 μg anti-PD-1 antibody, every other day (day 8 to 20) | Potent synergistic antitumor effect; Completely inhibited tumor growth in some cases | [2] |

Key Signaling Pathways Modulated by this compound

This compound exerts its antitumor effects by modulating critical signaling networks. In patient-derived melanoma xenografts, this compound treatment led to the downregulation of key oncogenic pathways involved in cell proliferation, migration, and survival.[1][3] Furthermore, its primary mechanism involves inhibiting the TREM1 signaling cascade, which in turn reduces the immunosuppressive capacity of MDSCs and enhances cytotoxic T cell function within the tumor microenvironment.

Caption: this compound's dual mechanism: inhibiting TREM1 on MDSCs and downregulating tumor oncogenic pathways.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the methodologies described in the primary research.

In Vitro Cell Migration Assay (Transwell Assay)

This protocol is used to assess the effect of this compound on the migratory capacity of B16F10 melanoma cells.

-

Cell Preparation: Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% FBS. Prior to the assay, starve the cells in a serum-free medium for 24 hours.

-

Assay Setup: Use commercial Transwell inserts with an 8-µm pore size.

-

Cell Seeding: Resuspend the serum-starved cells in a migration buffer (e.g., DMEM with 0.1% BSA) containing the desired concentration of this compound (e.g., 10, 25, 50 µM) or vehicle control (DMSO). Seed 2 x 10⁵ cells into the upper chamber of the Transwell insert.

-

Chemoattractant: Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 12-24 hours.

-

Cell Staining and Quantification:

-

Remove non-migrated cells from the top surface of the membrane with a cotton swab.

-

Fix the migrated cells on the bottom surface with methanol.

-

Stain the cells with a 0.1% crystal violet solution.

-

Elute the stain and measure the absorbance, or count the stained cells under a microscope in several representative fields.

-

-

Data Analysis: Compare the number of migrated cells in this compound-treated groups to the vehicle control group.

In Vivo Murine Melanoma Model

This protocol outlines the procedure for evaluating this compound's antitumor efficacy in a syngeneic mouse model.

Caption: Workflow for the in vivo evaluation of this compound in a B16F10 murine melanoma model.

-

Animal Model: Use 6-8 week old C57BL/6J mice.

-

Tumor Cell Inoculation: Subcutaneously inject 1 x 10⁶ B16F10 melanoma cells into the flank of each mouse.

-

Tumor Growth and Grouping: Allow tumors to grow until they reach a palpable size (e.g., ~50-100 mm³). Randomize mice into treatment and control groups (n=7-9 mice per group).

-

Treatment Administration:

-

This compound Group: Administer this compound at a dose of 20 mg/kg via intraperitoneal injection.

-

Control Group: Administer an equivalent volume of the vehicle (e.g., DMSO).

-

Frequency: Administer treatment every other day for a specified period (e.g., from day 8 to day 20 post-inoculation).

-

-

Monitoring: Measure tumor dimensions with calipers every other day and calculate tumor volume using the formula: (Length x Width²)/2.

-

Endpoint Analysis: At the end of the study (e.g., day 22), euthanize the mice. Excise the tumors for weight measurement, histological analysis, and immunological analysis (e.g., flow cytometry to quantify MDSCs and CD8+ T cells).

Conclusion

This compound presents a promising, multi-faceted approach to melanoma therapy. By inhibiting the TREM1 signaling pathway, it not only curtails the intrinsic growth and migratory capabilities of melanoma cells but also beneficially reshapes the tumor microenvironment from an immunosuppressive to an immune-active state. The preclinical data strongly support its continued investigation, particularly in combination with immune checkpoint inhibitors like anti-PD-1 antibodies, where it has shown synergistic effects. Further clinical studies are warranted to translate these compelling preclinical findings into effective treatments for patients with advanced melanoma.

References

- 1. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]

VJDT: A Technical Guide to its Chemical Structure, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

VJDT is a novel small molecule inhibitor of the Triggering Receptor Expressed on Myeloid cell 1 (TREM-1), a key amplifier of inflammatory signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the mechanism of action of this compound in downregulating oncogenic signaling pathways and its demonstrated efficacy in preclinical cancer models. This document also includes detailed experimental protocols for key assays and visualizations of the associated signaling pathways to support further research and development of this compound as a potential therapeutic agent.

Chemical Structure and Properties

This compound is a small molecule with the chemical formula C₂₃H₁₇N₃O₃ and a molecular weight of 383.41 g/mol .[1] Its structure is characterized by a complex heterocyclic core.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2765319-65-9 | [2][3][4] |

| Molecular Formula | C₂₃H₁₇N₃O₃ | [1] |

| Molecular Weight | 383.41 | [1][5] |

| Purity | >99.0% | [5] |

| Solubility (25°C) | DMSO: 90 mg/mL | [5] |

| Storage | Powder: -20°C | [5] |

Mechanism of Action and Signaling Pathways

This compound functions as a potent and effective inhibitor of TREM-1 signaling.[1][2][3][4][5][6] TREM-1 is a cell surface receptor primarily expressed on myeloid cells, such as neutrophils and macrophages, and its activation amplifies inflammatory responses. In the context of cancer, TREM-1 signaling has been implicated in promoting tumor growth and creating an immunosuppressive tumor microenvironment.[6]

This compound exerts its anti-tumor effects by blocking TREM-1, which in turn downregulates key oncogenic signaling pathways involved in cell proliferation, migration, and survival.[6] Notably, this compound has been shown to inhibit the PI3K-Akt and PI3K-Akt-mTOR focal adhesion pathways.[6] By inhibiting these pathways, this compound can directly restrain tumor growth and also modulate the tumor microenvironment to be less immunosuppressive.[6]

TREM-1 Signaling Pathway

The following diagram illustrates the TREM-1 signaling cascade and the proposed point of intervention by this compound. Upon ligand binding, TREM-1 associates with the adaptor protein DAP12, leading to the recruitment and activation of the spleen tyrosine kinase (Syk). This initiates a downstream cascade involving PI3K, PLCγ, and ultimately the activation of transcription factors like NF-κB, which drive the expression of pro-inflammatory and pro-tumorigenic genes. This compound is believed to interfere with the initial stages of this signaling cascade.

Preclinical Efficacy

In vivo studies using murine models of melanoma and fibrosarcoma have demonstrated that this compound significantly delays tumor growth.[6] Treatment with this compound has been shown to reduce the frequency of myeloid-derived suppressor cells (MDSCs) and enhance the activity of cytotoxic CD8+ T cells within the tumor microenvironment.[6] Furthermore, in patient-derived melanoma xenograft models, this compound treatment led to the downregulation of key oncogenic signaling pathways.[6]

Table 2: Summary of In Vivo Efficacy of this compound

| Cancer Model | Dosing Regimen | Key Findings | Reference |

| Murine Melanoma (B16F10) | 20 mg/kg, intraperitoneal, every other day | Significantly delayed tumor growth | [6] |

| Murine Fibrosarcoma (MCA205) | 20 mg/kg, intraperitoneal, every other day | Significantly delayed tumor growth | [6] |

| Patient-Derived Melanoma Xenograft | 20 mg/kg, intraperitoneal, every other day | Downregulated key oncogenic signaling pathways | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vivo Tumor Growth Inhibition Study

This protocol describes the methodology for assessing the anti-tumor efficacy of this compound in a murine melanoma model.

Materials:

-

This compound

-

Vehicle control (e.g., DMSO, saline)

-

B16F10 melanoma cells

-

C57BL/6 mice

-

Calipers for tumor measurement

-

Syringes and needles for injection

Procedure:

-

Tumor Cell Inoculation: Subcutaneously inject 1 x 10⁵ B16F10 melanoma cells into the flank of C57BL/6 mice.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (approximately 100 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x length x width²).

-

Randomization and Treatment: Randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound (20 mg/kg) or vehicle control via intraperitoneal injection every other day.

-

Tumor Measurement: Measure tumor volume every other day throughout the study.

-

Endpoint: At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, flow cytometry).

Cell Migration (Wound Healing) Assay

This assay is used to assess the effect of this compound on cancer cell migration in vitro.

Materials:

-

Cancer cell line (e.g., HepG2, B16F10)

-

This compound

-

DMSO (vehicle control)

-

Culture plates

-

Pipette tips for creating the "wound"

-

Microscope with imaging capabilities

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate and grow to confluency.

-

Wound Creation: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove detached cells and then add fresh media containing either this compound at the desired concentration or DMSO as a vehicle control.

-

Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).

-

Data Analysis: Measure the width of the wound at different points for each time point and treatment condition. Calculate the percentage of wound closure over time.

Western Blot Analysis

This protocol is for analyzing the effect of this compound on the expression and phosphorylation of proteins in the TREM-1 signaling pathway.

Materials:

-

Cells treated with this compound or vehicle

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TREM-1, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse treated cells and determine protein concentration.

-

Gel Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a promising novel inhibitor of TREM-1 with demonstrated anti-tumor activity in preclinical models. Its ability to modulate the tumor microenvironment and inhibit key oncogenic signaling pathways makes it a compelling candidate for further investigation as a cancer therapeutic. The information and protocols provided in this technical guide are intended to facilitate future research into the chemical and biological properties of this compound and to accelerate its development towards clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 6. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]

Initial Studies on VJDT Efficacy in Fibrosarcoma Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial preclinical studies evaluating the efficacy of VJDT, a novel small-molecule inhibitor of the Triggering Receptor Expressed on Myeloid cells 1 (TREM1), in fibrosarcoma models. The data and protocols presented are derived from the seminal study by Vadde et al. (2023) published in the Journal of Clinical Investigation, which has laid the groundwork for understanding the therapeutic potential of this compound in this cancer type.

Core Findings

Initial research demonstrates that this compound significantly delays tumor progression in a murine fibrosarcoma model.[1][2] The primary mechanism of action involves the modulation of the tumor microenvironment, specifically by inhibiting the function of myeloid-derived suppressor cells (MDSCs). This action subsequently enhances the anti-tumor activity of CD8+ T cells and improves the efficacy of immune checkpoint inhibitors like anti-PD-1 therapy.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the in vivo studies using the MCA205 murine fibrosarcoma model.

Table 1: In Vivo Efficacy of this compound on MCA205 Fibrosarcoma Tumor Growth

| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Standard Error of Mean (SEM) | Statistical Significance (p-value) vs. Vehicle |

| Vehicle (Control) | ~1500 | - | - |

| This compound | ~750 | - | < 0.05 |

Data extrapolated from graphical representations in Vadde et al. (2023). Exact numerical values were not provided in the text.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

MCA205 Fibrosarcoma Murine Model

The MCA205 cell line, a well-established model for fibrosarcoma, was utilized for these studies.[3][4][5][6][7]

-

Cell Line: MCA205 (murine fibrosarcoma)

-

Animal Model: C57BL/6 mice (syngeneic model)

-

Tumor Inoculation: 5 x 10⁵ MCA205 cells were injected subcutaneously into the flank of the mice.[8]

-

This compound Administration:

-

Dose: 20 mg/kg

-

Route: Intraperitoneal (i.p.) injection

-

Frequency: Every other day, starting from day 8 post-tumor inoculation.

-

-

Tumor Measurement: Tumor volume was measured every two days using calipers and calculated using the formula: (Length x Width²)/2.

Immunophenotyping by Flow Cytometry

To analyze the immune cell populations within the tumor microenvironment, the following protocol was employed:

-

Tumor Digestion: Tumors were harvested, minced, and digested using a cocktail of collagenase D, DNase I, and hyaluronidase to obtain a single-cell suspension.

-

Cell Staining: The single-cell suspension was stained with a panel of fluorescently labeled antibodies against various immune cell markers (e.g., CD45, CD11b, Ly6G, Ly6C, CD3, CD4, CD8).

-

Flow Cytometric Analysis: Stained cells were acquired on a multicolor flow cytometer and analyzed to quantify the different immune cell populations.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and processes involved in the initial studies of this compound in fibrosarcoma.

Signaling Pathway

Caption: this compound inhibits TREM1 on MDSCs, reducing their immunosuppressive activity and enhancing CD8+ T cell-mediated tumor cell killing.

Experimental Workflow

Caption: Workflow of the in vivo study evaluating this compound efficacy in the MCA205 fibrosarcoma model.

Conclusion

The initial preclinical data strongly suggest that this compound holds promise as a therapeutic agent for fibrosarcoma, primarily by overcoming myeloid-derived cell-mediated immune suppression. The provided data and protocols offer a solid foundation for further research into the optimization of this compound-based therapies, including combination strategies with existing immunotherapies. Future studies should aim to further elucidate the downstream signaling pathways affected by this compound in fibrosarcoma and to explore its efficacy in a broader range of sarcoma models.

References

- 1. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Tumor-induced Immune Suppression of In Vivo T Effector Cell Priming is Mediated by the B7-H1/PD-1 Axis and TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MCA-205 Syngeneic mouse model of Sarcoma I CRO Services [explicyte.com]

- 6. MCA205 Mouse Fibrosarcoma Cell Line | SCC173 [merckmillipore.com]

- 7. Mouse Fibrosarcoma Cell Line Millipore [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

VJDT: A TREM1 Inhibitor Inducing Cell Cycle Arrest in Cancer Cells

An In-depth Technical Guide on the Core Mechanisms

Abstract

VJDT, a novel small molecule inhibitor of the Triggering Receptor Expressed on Myeloid Cells 1 (TREM1), has emerged as a promising anti-cancer agent. This technical guide delineates the molecular mechanisms through which this compound induces cell cycle arrest in cancer cells, with a particular focus on the hepatocellular carcinoma cell line, HepG2. By inhibiting TREM1, this compound modulates downstream oncogenic signaling pathways, primarily the PI3K/Akt and MAPK/ERK pathways, leading to a halt in cellular proliferation. This document provides a comprehensive overview of the signaling cascades, quantitative data from key experiments, detailed experimental protocols, and visual representations of the molecular interactions, intended for researchers, scientists, and professionals in drug development.

Introduction

The cell cycle is a tightly regulated process that governs cellular proliferation. Its dysregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. This compound has been identified as a potent inhibitor of TREM1, a receptor implicated in inflammation and cancer progression.[1] Studies have demonstrated that this compound can effectively inhibit tumor cell proliferation and migration by inducing cell cycle arrest.[1] This guide will provide a detailed examination of the molecular machinery underlying this compound's cytostatic effects.

The Role of TREM1 in Cancer Cell Proliferation

TREM1 is a transmembrane glycoprotein primarily known for its role in amplifying inflammatory responses. However, recent evidence has highlighted its involvement in tumorigenesis.[2] Overexpression of TREM1 has been observed in various cancers and is often associated with poor prognosis. The activation of TREM1 signaling can promote the proliferation and survival of cancer cells, making it an attractive target for anti-cancer therapies. This compound functions by directly inhibiting TREM1 signaling, thereby disrupting its pro-tumorigenic functions.[1][2]

This compound-Induced Cell Cycle Arrest: A Multi-faceted Mechanism

This compound-mediated inhibition of TREM1 sets off a cascade of intracellular events that culminate in cell cycle arrest. The specific phase of the cell cycle that is targeted appears to be dependent on the concentration of this compound used.

Concentration-Dependent Effects on Cell Cycle Phases in HepG2 Cells

Flow cytometry analysis of this compound-treated HepG2 cells has revealed a concentration-dependent induction of cell cycle arrest. A study by Sigal et al. (2023) demonstrated that treatment with 10 μM this compound resulted in an S-phase arrest, while a higher concentration of 50 μM led to a G2/M phase arrest.[1] In contrast, another study reported that TREM1 knockout in HepG2 and Huh7 cells induced a G1 phase arrest.[3] This suggests a complex regulatory mechanism that may vary based on the degree of TREM1 inhibition.

Table 1: Effect of this compound on Cell Cycle Distribution in HepG2 Cells

| Treatment | Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| Control | - | Data not available | Data not available | Data not available | [1] |

| This compound | 10 µM | Data not available | Increased | Data not available | [1] |

| This compound | 50 µM | Data not available | Data not available | Increased | [1] |

| TREM1 Knockdown | - | Increased | Decreased | Data not available | [3] |

Note: Specific quantitative data for each phase from the this compound treatment was not available in the referenced text, only the observed trend.

Modulation of Key Signaling Pathways

The anti-proliferative effects of this compound are mediated through the downregulation of critical oncogenic signaling pathways that are downstream of TREM1.

Inhibition of the PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to downregulate this pathway.[1] Activated Akt, a key component of this pathway, promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21Cip1 and p27Kip1, and by promoting the expression of G1 cyclins like Cyclin D1. By inhibiting the PI3K/Akt pathway, this compound is hypothesized to lead to the stabilization and activation of p21 and p27, and the downregulation of Cyclin D1, thereby inducing a G1 phase arrest.

Downregulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade that transmits mitogenic signals from the cell surface to the nucleus, ultimately promoting cell proliferation. This compound treatment has been associated with the downregulation of the MAPK signaling pathway.[1] The MAPK/ERK pathway is known to regulate the expression of Cyclin D1 and other proteins essential for the G1/S transition. Inhibition of this pathway by this compound likely contributes to the observed cell cycle arrest.

Impact on Cell Cycle Regulatory Proteins

The convergence of the PI3K/Akt and MAPK/ERK pathway inhibition by this compound ultimately affects the expression and activity of the core cell cycle machinery. While direct Western blot data for this compound-treated HepG2 cells is not yet available in the public domain, based on the known functions of the inhibited pathways, the following changes are anticipated:

Table 2: Predicted Effects of this compound on Cell Cycle Regulatory Proteins

| Protein Family | Protein | Predicted Effect of this compound | Rationale |

| Cyclins | Cyclin D1 | Decreased Expression/Activity | Downregulation of PI3K/Akt and MAPK/ERK pathways. |

| Cyclin E | Decreased Expression/Activity | Downstream effect of reduced Cyclin D1/CDK4/6 activity. | |

| Cyclin A | Decreased Expression/Activity | Inhibition of S-phase entry. | |

| Cyclin B1 | Decreased Expression/Activity | Blockade at the G2/M transition. | |

| Cyclin-Dependent Kinases (CDKs) | CDK4/6 | Decreased Activity | Reduced association with Cyclin D1. |

| CDK2 | Decreased Activity | Reduced association with Cyclin E and Cyclin A. | |

| CDK1 | Decreased Activity | Reduced association with Cyclin B1. | |

| CDK Inhibitors (CKIs) | p21Cip1 | Increased Expression/Activity | Inhibition of PI3K/Akt pathway. |

| p27Kip1 | Increased Expression/Activity | Inhibition of PI3K/Akt pathway. |

Experimental Protocols

Cell Cycle Analysis using Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Protocol:

-

Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 10 µM and 50 µM) or vehicle control for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA and collect them in a 15 mL conical tube.

-

Fixation: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at -20°C.

-

Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with ice-cold PBS. Resuspend the cells in 500 µL of propidium iodide (PI) staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Regulatory Proteins

Objective: To quantify the changes in the expression levels of key cell cycle regulatory proteins following this compound treatment.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the HepG2 cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin D1, CDK4, p21, p27, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in this compound-induced cell cycle arrest.

Caption: this compound inhibits TREM1, leading to downregulation of PI3K/Akt and MAPK pathways and subsequent cell cycle arrest.

Caption: Workflow for analyzing this compound's effect on cell cycle and protein expression.

Conclusion

This compound represents a promising therapeutic agent that induces cell cycle arrest in cancer cells through the inhibition of TREM1 and the subsequent downregulation of the PI3K/Akt and MAPK/ERK signaling pathways. The precise phase of cell cycle arrest appears to be concentration-dependent, highlighting the need for further investigation to optimize its therapeutic application. This guide provides a foundational understanding of the molecular mechanisms of this compound, offering valuable insights for researchers and clinicians working on the development of novel cancer therapies. Future studies should focus on obtaining detailed quantitative data on the modulation of cell cycle regulatory proteins by this compound and elucidating the complete signaling network to fully harness its therapeutic potential.

References

The Impact of VJDT on Myeloid-Derived Suppressor Cells: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the effects of VJDT, a novel small-molecule inhibitor of the Triggering Receptor Expressed on Myeloid cells 1 (TREM1), on the population and function of myeloid-derived suppressor cells (MDSCs). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and immunology.

Executive Summary

Myeloid-derived suppressor cells are a heterogeneous population of immature myeloid cells that are key mediators of immunosuppression within the tumor microenvironment (TME). Their presence is a significant barrier to effective cancer immunotherapy. Emerging research has identified TREM1 as a critical receptor that amplifies inflammatory responses and contributes to the immunosuppressive functions of MDSCs. This compound has been developed as a potent and specific inhibitor of TREM1 signaling. This document summarizes the key findings from preclinical studies, detailing how this compound modulates MDSC activity and enhances anti-tumor immunity, both as a monotherapy and in combination with immune checkpoint inhibitors.

Mechanism of Action: this compound and TREM1 Signaling

This compound functions by directly inhibiting the TREM1 signaling pathway.[1] In the context of the tumor microenvironment, TREM1 activation on MDSCs leads to the amplification of inflammatory signals that promote their immunosuppressive functions. By blocking this pathway, this compound effectively reduces the capacity of MDSCs to suppress T-cell-mediated anti-tumor responses.[2][3][4][5] Furthermore, studies have shown that this compound treatment leads to the downregulation of key oncogenic signaling pathways involved in cell proliferation, migration, and survival in tumor cells.[2][3][4][5]

Quantitative Effects of this compound on MDSC Populations

Preclinical studies in murine models of melanoma (B16F10) and fibrosarcoma (MCA205) have demonstrated a significant reduction in MDSC frequency within the tumor microenvironment following this compound treatment.[2][3][4][5] This effect was observed both in this compound monotherapy and in combination with anti-PD-1 therapy.[2][3][4]

| Experimental Model | Treatment Group | Cell Population Analyzed | Key Finding | Reference |

| B16F10 Melanoma | This compound (20 mg/kg) | Tumor-Infiltrating MDSCs (CD11b+F4/80-Gr1+) | Significant decrease in the proportion of MDSCs. | [2][3] |

| B16F10 Melanoma | This compound + anti-PD-1 | Tumor-Infiltrating MDSCs | Significant attenuation in MDSC frequency. | [2][3] |

| MCA205 Fibrosarcoma | This compound | Tumor-Infiltrating MDSCs | Delayed tumor growth associated with reduced MDSC infiltration. | [2][3][4][5] |

| Patient-Derived Melanoma Xenograft (PDX) | This compound (20 mg/kg) | Tumor Microenvironment | Downregulated key oncogenic signaling pathways. | [1][2][3] |

Experimental Protocols

Murine Tumor Models

-

Cell Lines: B16F10 melanoma and MCA205 fibrosarcoma cell lines were utilized.

-

Animal Models: Trem1 wild-type (Trem1+/+) mice were used for pharmacological studies with this compound.

-

Tumor Induction: Mice were subcutaneously injected with tumor cells. Tumor growth was monitored, and treatment was initiated when tumors reached a specified volume.

This compound Administration

-

Formulation: this compound was dissolved in a vehicle such as DMSO.

-

Dosage and Schedule: In the B16F10 melanoma model, mice were treated with this compound at a dose of 20 mg/kg.[1][2][3][4] Injections were administered intraperitoneally every other day, starting from day 8 and continuing until day 20 of tumor progression.[1][2][3][4] For patient-derived melanoma xenograft models, this compound treatment (20 mg/kg) was administered via intraperitoneal injections from days 30 to 48 of tumor growth.[1]

Flow Cytometry Analysis of MDSCs

-

Sample Preparation: Freshly harvested tumors were mechanically and enzymatically dissociated to generate single-cell suspensions.

-

Staining: Cells were stained with a panel of fluorescently conjugated antibodies to identify MDSC populations. Key markers for murine MDSCs include CD11b and Gr-1. Further sub-phenotyping can distinguish between monocytic MDSCs (M-MDSCs; Ly6ChiLy6G-) and polymorphonuclear MDSCs (PMN-MDSCs; Ly6CloLy6G+).

-

Data Acquisition and Analysis: Stained cells were analyzed using a flow cytometer. Data was gated to identify the frequency of MDSCs within the CD45+ immune cell population.

This compound in Combination Therapy

The efficacy of this compound has also been evaluated in combination with anti-PD-1 immune checkpoint inhibitors.[2][3][4] The combination therapy resulted in a significant reduction in overall tumor growth compared to either monotherapy alone.[2][3] This synergistic effect is attributed, in part, to the this compound-mediated reduction in MDSC frequency, which alleviates a major source of immunosuppression in the TME and enhances the anti-tumor activity of cytotoxic CD8+ T cells.[2][3][4]

Conclusion and Future Directions

This compound represents a promising therapeutic agent for overcoming MDSC-mediated immunosuppression in the tumor microenvironment. Its ability to reduce MDSC frequency and enhance the efficacy of immune checkpoint inhibitors provides a strong rationale for its continued development. Future research will likely focus on optimizing combination therapies, exploring the impact of this compound on other myeloid cell populations, and translating these preclinical findings into clinical trials for various solid tumors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]

- 4. JCI - Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance [jci.org]

- 5. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: In Vivo Administration of VJDT in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

VJDT is a novel and potent small-molecule inhibitor of Triggering Receptor Expressed on Myeloid Cells-1 (TREM1).[1][2][3][4] TREM1 is a receptor primarily expressed on myeloid cells, such as neutrophils and macrophages, and plays a critical role in amplifying inflammatory responses.[2][5] In the context of oncology, TREM1 signaling within the tumor microenvironment (TME) is associated with promoting an immunosuppressive landscape that facilitates tumor growth and resistance to therapies.[2][5]

This compound effectively blocks TREM1 signaling, leading to a dual effect of direct antitumor activity and immunomodulation.[1][5] By inhibiting TREM1, this compound can restrain tumor cell proliferation and migration while remodeling the TME.[1][2] This includes reducing the frequency of immunosuppressive myeloid-derived suppressor cells (MDSCs) and enhancing the activity of cytotoxic CD8+ T cells.[1][2][5] These application notes provide a detailed protocol for the in vivo administration of this compound in various murine tumor models based on established preclinical studies.

Signaling Pathway of this compound Action

This compound acts by inhibiting the TREM1 signaling pathway. This intervention reduces the downstream activation of key pro-tumorigenic and inflammatory pathways, including NF-κB and PI3K-Akt. The subsequent decrease in the expression of target genes like IL6, CXCL8, CCL20, and NFKB1 helps to mitigate the immunosuppressive tumor microenvironment and inhibit tumor growth.[1][5]

Caption: this compound inhibits the TREM1 receptor, blocking downstream PI3K/Akt and NF-κB signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vivo use of this compound in mice as reported in literature.

Table 1: this compound In Vivo Dosing and Administration

| Parameter | Value | Source(s) |

|---|---|---|

| Dosage | 20 mg/kg | [1][5][6][7] |

| Route of Administration | Intraperitoneal (i.p.) Injection | [1][5][6][7] |

| Vehicle / Solvent | DMSO | [6] |

| Frequency | Every other day | [1][5][6][7] |

| CAS Number | 2765319-65-9 | [1][3][4] |

| Molecular Formula | C₂₃H₁₇N₃O₃ | [3][4] |

| Molecular Weight | 383.4 g/mol |[3] |

Table 2: Summary of In Vivo Experimental Models and Outcomes

| Mouse Model | Tumor Type | Treatment Schedule | Key Outcomes | Source(s) |

|---|---|---|---|---|

| C57BL/6J | B16F10 Melanoma | 20 mg/kg i.p. every other day (Day 8-20) | In combination with anti-PD-1, completely inhibited tumor growth; Reduced MDSC frequency; Increased activated CD8+ T cells. | [1][2] |

| NSG Mice | Patient-Derived Melanoma Xenograft (PDX) | 20 mg/kg i.p. every other day (Day 30-48) | Significantly suppressed PDX tumor growth; Downregulated PI3K-Akt and IL-18 signaling pathways. | [1][5] |

| Trem1+/+ Mice | B16F10 Melanoma | 20 mg/kg oral administration | Exhibited limited liver toxicity; No significant change in body weight or liver enzymes (ALT, AST). | [6] |

| Nude Mice | Huh7 Hepatocellular Carcinoma | Not specified | Reduced tumor size; Depleted liver cancer stem-like cells (LCSLCs). |[8] |

Experimental Protocol: In Vivo Administration of this compound

This protocol details the procedure for preparing and administering this compound to mice bearing subcutaneous tumors.

Materials and Reagents

-

This compound powder (Cat. No. HY-157122 or equivalent)[1]

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile 0.9% saline solution

-

Sterile 1 mL syringes with 27-gauge needles

-

Microcentrifuge tubes

-

Vortex mixer

-

Animal balance

-

Appropriate mouse strain (e.g., C57BL/6J, NSG) with established subcutaneous tumors.

Preparation of this compound Solution (for a 20 mg/kg dose)

CRITICAL: this compound is for research use only. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Calculate the required amount of this compound:

-

Determine the total weight of all mice in a treatment group.

-

Example Calculation: For 5 mice with an average weight of 20g (0.02 kg):

-

Total weight = 5 mice * 0.02 kg/mouse = 0.1 kg

-

Total this compound needed = 20 mg/kg * 0.1 kg = 2 mg

-

-

It is advisable to prepare a slight excess (e.g., 10-20%) to account for transfer loss.

-

-

Prepare the Stock Solution:

-

This compound is soluble in DMSO.[3] Prepare a concentrated stock solution. For example, dissolve 10 mg of this compound in a specific volume of DMSO to achieve a known concentration (e.g., 40 mg/mL).

-

Vortex thoroughly until the powder is completely dissolved.

-

-

Prepare the Final Dosing Solution:

-

The final injection volume for a mouse is typically 100-200 µL. A common practice is to use a dose volume of 100 µL per 20g mouse (5 mL/kg).

-

The final concentration of DMSO in the injected solution should be minimized to avoid toxicity. A final concentration of <5% DMSO is generally recommended.

-

Dilute the this compound/DMSO stock solution with sterile saline immediately before injection.

-

Example Calculation for a 20g mouse receiving a 100 µL injection:

-

Dose per mouse = 20 mg/kg * 0.02 kg = 0.4 mg

-

Required concentration = 0.4 mg / 0.1 mL = 4 mg/mL

-

To prepare 1 mL of dosing solution (for ~10 mice):

-

Take 0.1 mL of a 40 mg/mL this compound/DMSO stock (contains 4 mg of this compound).

-

Add 0.9 mL of sterile saline.

-

This results in a final solution of 4 mg/mL with 10% DMSO. Vortex well before drawing into syringes. Note: Further dilution may be necessary if DMSO tolerance is a concern for the specific mouse strain or model.

-

-

-

Administration Procedure

-

Animal Handling: Weigh each mouse on the day of injection to calculate the precise volume needed.

-

Dose Calculation: Volume (µL) = (Mouse Weight (g) / 20 g) * 100 µL (assuming a 20mg/kg dose in a 4 mg/mL solution).

-

Injection:

-

Restrain the mouse securely. For intraperitoneal (i.p.) injection, position the mouse with its head tilted downwards.

-

Insert a 27-gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the calculated volume of this compound solution smoothly.

-

-

Frequency: Administer the injection every other day, or as dictated by the experimental design.[1][5][7]

-

Monitoring: Monitor mice daily for changes in body weight, tumor size (measured with calipers), and overall health. Note any signs of toxicity such as lethargy, ruffled fur, or significant weight loss (>15%).[6]

Experimental Workflow Visualization

The following diagram outlines the typical workflow for an in vivo efficacy study using this compound.

Caption: Workflow for a typical in vivo study of this compound in a murine subcutaneous tumor model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti-PD-1 resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. This compound|CAS 2765319-65-9|DC Chemicals [dcchemicals.com]

- 5. Targeting TREM1 augments antitumor T cell immunity by inhibiting myeloid-derived suppressor cells and restraining anti–PD-1 resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]